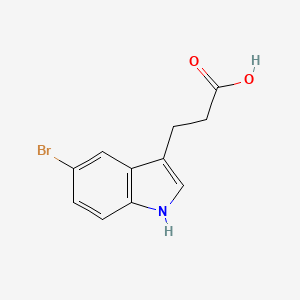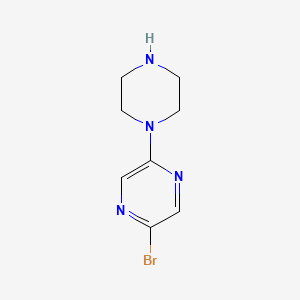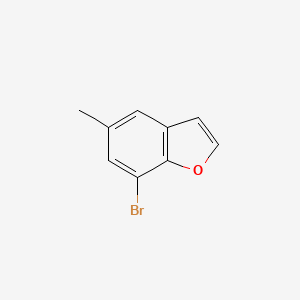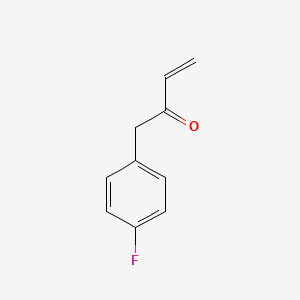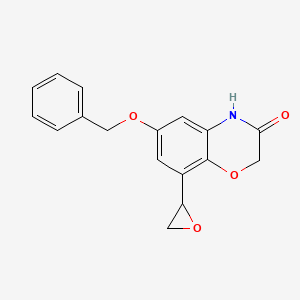![molecular formula C12H14ClNO4 B1343228 tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate CAS No. 379229-84-2](/img/structure/B1343228.png)
tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate: is an organic compound with the molecular formula C12H14ClNO4. It is a derivative of benzo[d][1,3]dioxole, featuring a tert-butyl carbamate group and a chlorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of 5-chlorobenzo[d][1,3]dioxole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom in tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products:
- Substituted derivatives of this compound.
- Corresponding amine and carbon dioxide from hydrolysis.
- Quinones or other oxidized products from oxidation.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzo[d][1,3]dioxole moiety may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate
- tert-Butyl (5-fluorobenzo[d][1,3]dioxol-4-yl)carbamate
- tert-Butyl (5-methylbenzo[d][1,3]dioxol-4-yl)carbamate
Uniqueness: tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences the compound’s reactivity and interaction with molecular targets, making it a valuable tool in chemical and biological research.
Propriétés
IUPAC Name |
tert-butyl N-(5-chloro-1,3-benzodioxol-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAUUGYGFROFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620346 |
Source


|
| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379229-84-2 |
Source


|
| Record name | Carbamic acid, (5-chloro-1,3-benzodioxol-4-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379229-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
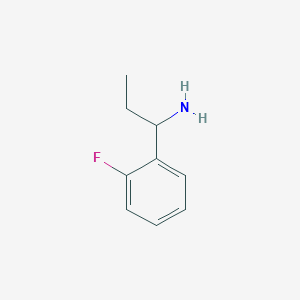
![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
